2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. Common synthetic methodologies include:
Huisgen 1,3-dipolar cycloaddition: This method is often used to construct the 1,2,3-benzotriazole moiety.
Suzuki–Miyaura coupling: This reaction is employed to form carbon-carbon bonds, particularly useful in attaching the pyridin-4-yl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to scale up the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and pyridazinone moieties.
Reduction: Reduction reactions can be used to modify the benzotriazole ring or the pyridazinone structure.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzotriazole and pyridine rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its complex structure, which allows for interactions with various biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: Its ability to interact with enzymes and receptors makes it useful in studying biochemical pathways and mechanisms.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzotriazole moiety is known to interact with metal ions, potentially inhibiting metalloproteins. The piperidinyl and pyridazinone groups can interact with various biological macromolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: Shares the benzotriazole core but lacks the additional functional groups.
Pyridazinone derivatives: Similar in structure but may differ in the substituents on the pyridazinone ring.
Uniqueness
What sets 2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one apart is its combination of multiple heterocyclic structures, which provides a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-[[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O2/c30-21-4-3-18(16-5-9-23-10-6-16)26-29(21)14-15-7-11-28(12-8-15)22(31)17-1-2-19-20(13-17)25-27-24-19/h1-6,9-10,13,15H,7-8,11-12,14H2,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXPJNRGCISKXDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C(=O)C4=CC5=NNN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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